molecular formula C11H9BrO3 B13062747 1-(2-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

1-(2-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13062747
M. Wt: 269.09 g/mol
InChI Key: CLNPFCNAQIXERL-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclobutane ring with a carboxylic acid group

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

1-(2-bromophenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H9BrO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11/h1-4H,5-6H2,(H,14,15)

InChI Key

CLNPFCNAQIXERL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=CC=CC=C2Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The formation of the cyclobutane ring can be accomplished through a [2+2] cycloaddition reaction, where an alkene reacts with a suitable dienophile under UV light or thermal conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

1-(2-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    1-(2-Iodophenyl)-3-oxocyclobutane-1-carboxylic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 1-(2-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can influence the compound’s electronic properties, making it suitable for specific reactions and applications.

Biological Activity

1-(2-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting significant findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9BrO3C_11H_9BrO_3. The presence of a bromine atom and a carboxylic acid functional group suggests potential interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, carboxylic acids generally exhibit antimicrobial effects by disrupting microbial cell membranes and inhibiting metabolic processes. The acidity and lipophilicity of such compounds significantly influence their bactericidal activity.

Table 1: Antimicrobial Activity of Carboxylic Acids

CompoundMIC (µg/mL)Bacterial Strain
Caffeic Acid17E. coli
This compoundTBDStaphylococcus aureus
Protocatechuic Acid10Bacillus cereus

Note: MIC - Minimum Inhibitory Concentration

Anticancer Properties

The anticancer potential of this compound has been explored in various models. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. For example, molecular docking studies indicated that such compounds might effectively bind to key proteins involved in cell cycle regulation.

Case Study: Anticancer Activity in MCF-7 Cells
A study evaluated the effects of various derivatives on the MCF-7 breast cancer cell line. The results demonstrated that certain structural modifications significantly enhanced cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Cytotoxicity Data for Related Compounds

CompoundIC50 (µM)Cell Line
This compoundTBDMCF-7
8-Fluoroquinazoline-4-carboxylic Acid168.78MCF-7

The proposed mechanism for the biological activity of this compound includes:

  • Disruption of Cell Membranes : Similar to other carboxylic acids, it may increase membrane permeability, leading to cell death.
  • Inhibition of Key Enzymes : Potential inhibition of kinases involved in cancer progression has been suggested based on structural similarity to known inhibitors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen substituents, such as bromine, appears to enhance lipophilicity and potentially improve membrane penetration, which is essential for antimicrobial and anticancer activities.

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